molecular formula C23H27N3 B14613080 Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)- CAS No. 57962-04-6

Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)-

Cat. No.: B14613080
CAS No.: 57962-04-6
M. Wt: 345.5 g/mol
InChI Key: KUIHHXDVPFEUOQ-UHFFFAOYSA-N
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Description

Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the quinoline family. Quinoline itself is a nitrogen-based heterocyclic aromatic compound with the systematic IUPAC name benzo[b]pyridine or 1-aza-naphthalene. This compound exhibits chemical reactivity similar to both benzene and pyridine ring systems, undergoing nucleophilic and electrophilic substitution reactions . Quinoline derivatives are significant in various pharmacological applications due to their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Quinoline derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

The major products formed from these reactions include quinoline N-oxide, reduced quinoline derivatives, and various substituted quinolines with functional groups such as halogens, nitro groups, and sulfonic acids .

Mechanism of Action

The mechanism of action of Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . Additionally, it can bind to receptors, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a quinoline core with a piperazine moiety linked to a phenylethyl group enhances its potential as a therapeutic agent .

Properties

CAS No.

57962-04-6

Molecular Formula

C23H27N3

Molecular Weight

345.5 g/mol

IUPAC Name

2-[2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]quinoline

InChI

InChI=1S/C23H27N3/c1-2-6-20(7-3-1)12-14-25-16-18-26(19-17-25)15-13-22-11-10-21-8-4-5-9-23(21)24-22/h1-11H,12-19H2

InChI Key

KUIHHXDVPFEUOQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)CCC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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